

Application Note: Scalable Synthesis of Functionalized 1,4-Oxazepanes

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Compound of Interest

Compound Name: (R)-4-Benzyl-[1,4]oxazepan-6-ol

CAS No.: 1022915-31-6

Cat. No.: B1343959

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Executive Summary & Strategic Importance

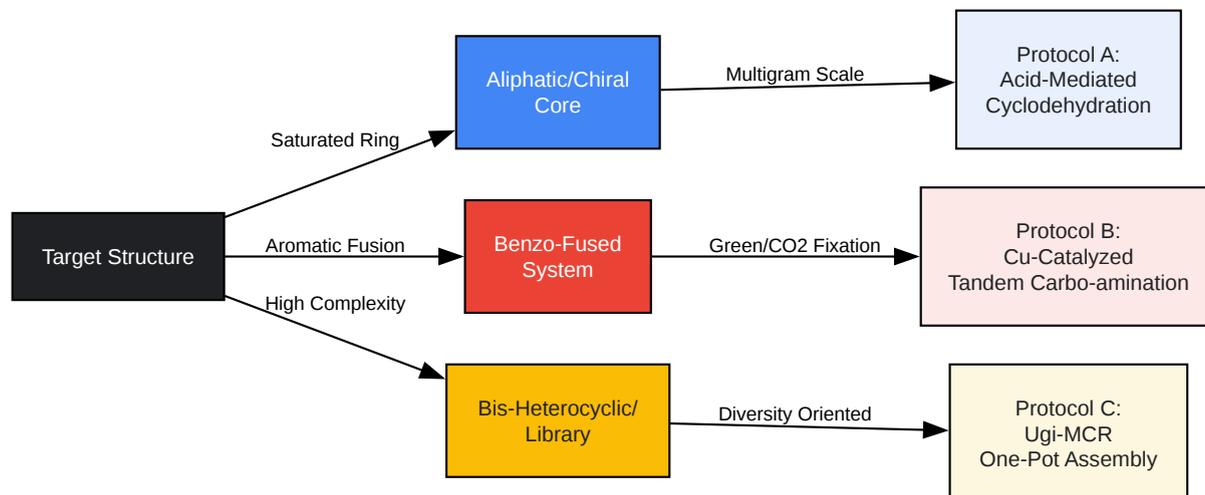
The 1,4-oxazepane scaffold represents a "privileged yet underutilized" pharmacophore in modern drug discovery. Structurally positioned at the interface of diazepanes (e.g., CNS agents), morpholines (solubility enhancers), and azepanes, this seven-membered ring offers unique conformational properties that allow for precise vectorization of substituents in 3D space.

Despite their therapeutic potential—ranging from monoamine reuptake inhibitors to bromodomain ligands—their adoption has been stifled by a "synthetic gap." Traditional cyclizations often suffer from poor entropy (medium-ring constraints), competing polymerization, or harsh conditions incompatible with sensitive functional groups.

This guide bridges that gap. We present three distinct, field-validated protocols designed for scalability, functional density, and operational simplicity.

The Synthetic Decision Matrix

Use the following logic to select the optimal protocol for your target molecule:



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Figure 1: Strategic decision tree for selecting the appropriate synthetic methodology based on target architecture.

Protocol A: The "Workhorse" Method (Scalable Cyclodehydration)

Application: Synthesis of saturated, chiral 1,4-oxazepanes from amino alcohols. Scale: Gram to Multigram (10g+). Mechanism: Intramolecular etherification via acid-mediated activation.

Scientific Rationale

The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. To overcome this, recent optimizations (2025) have revisited classical heterocyclization, demonstrating that pseudo-high dilution and rigorous water removal are the critical factors for suppression of intermolecular polymerization.

Materials & Reagents[1][2][3][4][5][6][7][8]

- Substrate:

-substituted 3-amino-1-propanol derivatives (Precursor).

- Acid Catalyst: Sulfuric acid () or -Toluenesulfonic acid (PTSA) (1.1 - 1.5 equiv).
- Solvent: Toluene (azeotropic removal) or 1,2-Dichlorobenzene (high boiling point for difficult substrates).
- Equipment: Dean-Stark apparatus or Molecular Sieves (4Å).

Step-by-Step Protocol

- Preparation: Charge a 3-neck round-bottom flask (RBF) with the amino alcohol precursor (1.0 equiv) dissolved in Toluene (0.1 M concentration).
 - Note: High dilution is critical. Do not exceed 0.2 M to avoid oligomerization.
- Acid Addition: Add PTSA (1.2 equiv) at room temperature.
 - Checkpoint: Ensure the amine is fully protonated/complexed before heating to prevent N-oxidation or side reactions.
- Cyclization: Heat the reaction to reflux (110°C) with a Dean-Stark trap attached.
 - Monitor: Vigorously stir for 12–24 hours. Monitor water collection in the trap.
- Workup: Cool to 0°C. Quench carefully with sat. until pH > 8.
- Extraction: Extract with EtOAc (3x). Wash combined organics with brine. Dry over .[1]
- Purification: Concentrate under reduced pressure. Purify via vacuum distillation (for simple oils) or flash chromatography (SiO₂, MeOH/DCM gradient).

Scalability Note: For >100g batches, replace Dean-Stark with continuous flow processing through a heated packed bed of solid acid catalyst to improve heat transfer and safety.

Protocol B: The "Green" Method (Benzo-Fused Derivatives)[2]

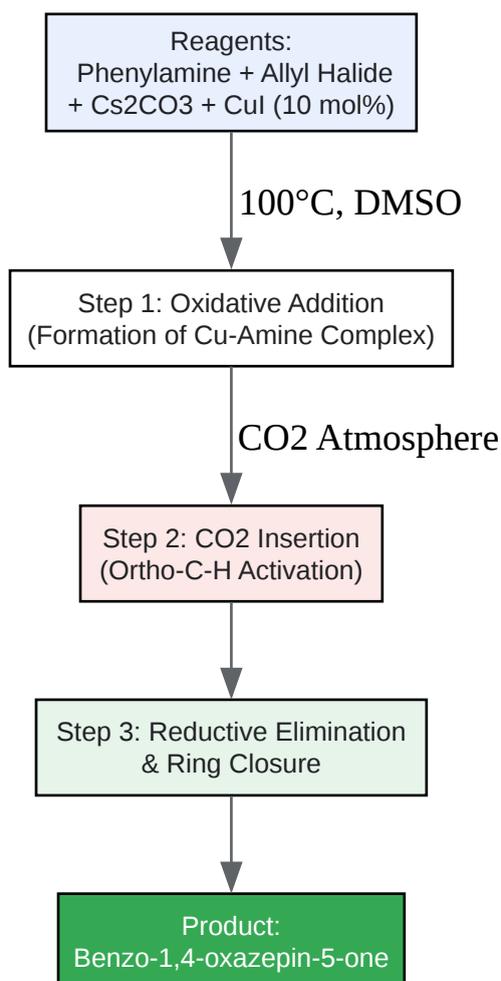
Application: Synthesis of benzo-1,4-oxazepin-5-ones. Scale: Milligram to Gram. Key Feature: Uses

as a C1 building block; Copper catalysis.

Scientific Rationale

This protocol utilizes a Tandem C-N Coupling / C-H Carbonylation sequence.^[1] A Cu(I) catalyst activates the aryl halide, facilitates amine coupling, and subsequently directs the insertion of into the ortho-C-H bond. This avoids the use of pre-functionalized 2-formylbenzoic acids, which are often unstable or expensive.

Reaction Scheme Workflow



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Figure 2: Mechanistic flow of the Copper-catalyzed tandem transformation.

Step-by-Step Protocol

- Setup: In a glovebox or under Argon, charge a pressure tube with:
 - Phenylamine derivative (0.5 mmol, 1.0 equiv)
 - Allyl halide / Vinyl halide (0.6 mmol, 1.2 equiv)
 - (10 mol%)[1]
 - Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol derivatives, 10 mol%)[1]
 - (2.0 equiv)[1]
 - DMSO (4 mL)[1]
- Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with (balloon pressure) three times. Leave connected to a balloon.
- Reaction: Heat to 100°C with stirring for 10–12 hours.
 - Visual Check: The mixture typically turns from green/blue to dark brown as the catalytic cycle progresses.
- Workup: Cool to RT. Quench with water (10 mL). Extract with EtOAc (3x).[1]
- Purification: Flash column chromatography (Hexanes/EtOAc).

Scope & Limitations:

- Electron-Donating Groups (EDGs): (e.g., -Me, -OMe) on the phenyl ring generally improve yields (75-85%).

- Electron-Withdrawing Groups (EWGs): (e.g., -Cl) are tolerated but may require longer reaction times.

Protocol C: Modular Library Generation (Ugi-MCR)

Application: Rapid generation of bis-heterocyclic scaffolds (e.g., Oxazepine-Quinazolinones).[2]

Scale: Library Scale (20–100 mg per compound). Key Feature: One-pot, atom-economic, high diversity.

Scientific Rationale

The Ugi Multicomponent Reaction (MCR) allows the assembly of four components in a single step. By using bifunctional starting materials—specifically 2-(2-formylphenoxy)acetic acid (acid + aldehyde input) and 2-aminobenzamide (amine input)—the reaction undergoes an intramolecular cyclization post-condensation to form the 1,4-oxazepane ring fused to a quinazolinone.

Step-by-Step Protocol

- Reagents:
 - Component A: 2-(2-formylphenoxy)acetic acid (1.0 equiv)
 - Component B: 2-aminobenzamide (1.0 equiv)
 - Component C: Isocyanide (, e.g., tert-butyl isocyanide) (1.0 equiv)
 - Solvent: Ethanol (EtOH) or Methanol (MeOH).
- Procedure:
 - Mix Component A and B in EtOH (0.2 M) at Room Temperature for 10 minutes to allow imine formation (pre-condensation).
 - Add Component C (Isocyanide).[2]
 - Reflux the mixture for 24 hours.

- Monitoring: Monitor by TLC. The disappearance of the isocyanide odor (pungent) is a qualitative indicator of progress.
- Isolation:
 - Often, the product precipitates upon cooling. Filter and wash with cold EtOH.
 - If no precipitate: Evaporate solvent and purify via automated prep-HPLC.

Comparative Data Summary

| Feature | Protocol A (Acid-Cyclization) | Protocol B (Cu-Catalyzed) | Protocol C (Ugi-MCR) |
|------------------|---------------------------------------|--------------------------------------|------------------------------------|
| Primary Scaffold | Saturated 1,4-Oxazepane | Benzo-1,4-oxazepin-5-one | Fused Oxazepine-Quinazolinone |
| Complexity | Low (Core Scaffold) | Medium | High (Bis-heterocyclic) |
| Scalability | High (Multigram to Kg) | Medium (Gram) | Low/Medium (Library) |
| Atom Economy | Moderate (Loss of H ₂ O) | High (CO ₂ incorporation) | Excellent (All atoms incorporated) |
| Key Reagent | PTSA / H ₂ SO ₄ | CuI / CO ₂ | Isocyanide |
| Typical Yield | 60–85% | 70–85% | 80–95% |

References

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